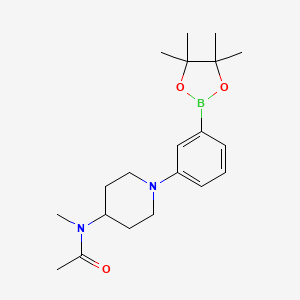
N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting a boronic acid derivative with pinacol in the presence of a dehydrating agent.
Coupling with the piperidine derivative: The dioxaborolane intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
N-Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.
Scientific Research Applications
N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boron content.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in electron transfer reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing structure but with different substituents.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a piperidine ring.
Uniqueness
N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide is unique due to its combination of a piperidine ring and a boron-containing dioxaborolane ring
Biological Activity
N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and receptor antagonism. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound can be categorized as a piperidine derivative with a boronate ester moiety. Its molecular formula is C15H24BN3O3, with a molecular weight of 305.18 g/mol. The presence of the boronate group is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H24BN3O3 |
| Molecular Weight | 305.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | BFCIRWVDTSHSBC-UHFFFAOYSA-N |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with various kinases and receptors. Studies have shown that compounds with similar structures can inhibit key kinases such as GSK-3β and ROCK-1.
Kinase Inhibition
In a study examining related compounds, it was found that derivatives containing similar piperidine structures exhibited significant inhibitory activity against GSK-3β with IC50 values ranging from 10 nM to over 1000 nM depending on the substituents on the piperidine ring . This suggests that modifications in the structure can lead to enhanced potency.
Case Study: GSK-3β Inhibition
A notable study focused on a series of compounds structurally similar to this compound. The findings indicated that several analogs displayed competitive inhibition of GSK-3β with IC50 values as low as 8 nM for the most potent derivatives .
Table: Inhibitory Activity of Related Compounds
| Compound ID | Kinase Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 62 | GSK-3β | 8 | Highly potent |
| Compound 49 | ROCK-1 | 20 | Moderate potency |
| Compound 50 | IKK-β | 100 | Less selective |
Receptor Antagonism
Another area of interest is the compound's potential as a P2Y14 receptor antagonist. Research has indicated that modifications in the piperidine moiety can enhance receptor affinity significantly. For instance, certain analogs demonstrated IC50 values below 15 nM against P2Y14R .
Properties
Molecular Formula |
C20H31BN2O3 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-methyl-N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C20H31BN2O3/c1-15(24)22(6)17-10-12-23(13-11-17)18-9-7-8-16(14-18)21-25-19(2,3)20(4,5)26-21/h7-9,14,17H,10-13H2,1-6H3 |
InChI Key |
IBEHKDQGRWIOLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(CC3)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















